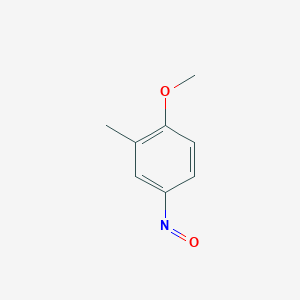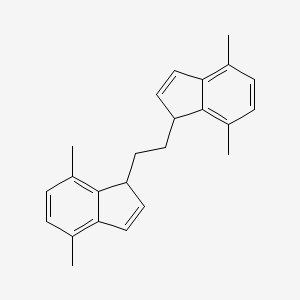![molecular formula C12H8ClN3O2S B14282405 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride CAS No. 139334-82-0](/img/structure/B14282405.png)
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(4-nitrophenyl)sulfanyl]aniline. The process begins with the nitration of 4-aminothiophenol to introduce the nitro group, followed by the formation of the sulfanyl linkage. The final step involves the diazotization reaction, where the amine group is converted into a diazonium salt using sodium nitrite and hydrochloric acid under cold conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents used under mild acidic or neutral conditions.
Coupling Reactions: Phenols and aromatic amines are used in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Tin(II) chloride or iron powder in hydrochloric acid are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-[(4-Aminophenyl)sulfanyl]benzene derivatives.
科学研究应用
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers with specific properties.
作用机制
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in azo coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, while in substitution reactions, it acts as an electrophile, facilitating the replacement of the diazonium group with nucleophiles.
相似化合物的比较
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride can be compared with other diazonium salts and nitrophenyl derivatives:
Similar Compounds: 4-Nitrobenzenediazonium chloride, 4-[(4-Nitrophenyl)sulfanyl]aniline, and 4-Nitrophenylsulfanylbenzene.
Uniqueness: The presence of both the nitrophenyl and sulfanyl groups in this compound makes it more reactive and versatile in organic synthesis compared to simpler diazonium salts. This compound’s ability to undergo multiple types of reactions and form stable azo compounds highlights its uniqueness.
属性
CAS 编号 |
139334-82-0 |
|---|---|
分子式 |
C12H8ClN3O2S |
分子量 |
293.73 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)sulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C12H8N3O2S.ClH/c13-14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)15(16)17;/h1-8H;1H/q+1;/p-1 |
InChI 键 |
LDDOLRQELDYGBK-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1[N+]#N)SC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)



![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)





![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

